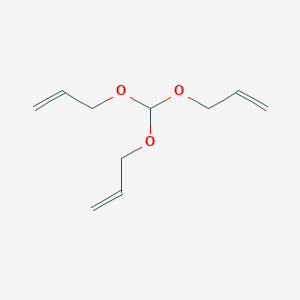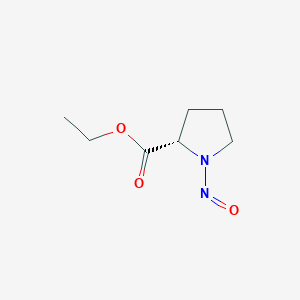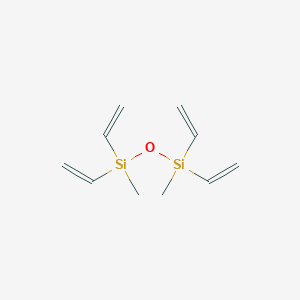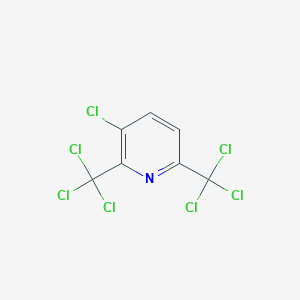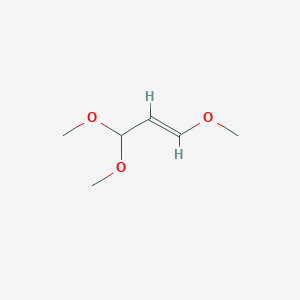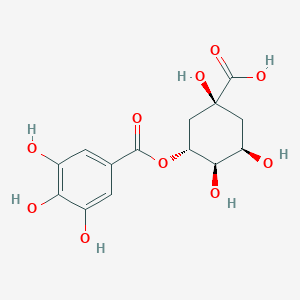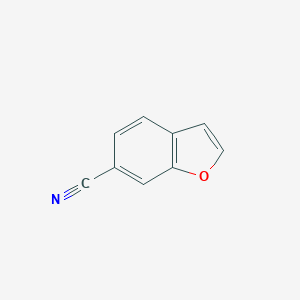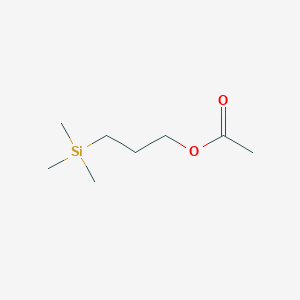
1-Propanol, 3-(trimethylsilyl)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-(trimethylsilyl)-, acetate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform. This compound is commonly used as a reagent in organic synthesis and as a solvent in chromatography.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-(trimethylsilyl)-, acetate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Propanol, 3-(trimethylsilyl)-, acetate. However, it is not known to have any significant toxic effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Propanol, 3-(trimethylsilyl)-, acetate in lab experiments is its high solubility in organic solvents, which makes it useful as a solvent in chromatography. However, its use as a reagent in organic synthesis requires careful handling and may pose a risk of fire or explosion.
Orientations Futures
There are several potential future directions for research involving 1-Propanol, 3-(trimethylsilyl)-, acetate. One area of interest is the development of new synthetic methods using this compound as a reagent. Another area of research could involve the use of this compound as a protecting group for alcohols in organic synthesis. Additionally, further studies could be conducted to investigate the mechanism of action and potential applications of this compound in other fields, such as medicine or materials science.
Méthodes De Synthèse
The synthesis of 1-Propanol, 3-(trimethylsilyl)-, acetate can be achieved through a variety of methods, including the reaction of 3-(trimethylsilyl)propan-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. Another method involves the reaction of 3-(trimethylsilyl)propan-1-ol with acetic acid and a dehydrating agent such as sulfuric acid.
Applications De Recherche Scientifique
1-Propanol, 3-(trimethylsilyl)-, acetate is commonly used in scientific research as a reagent in the synthesis of various organic compounds. It is also used as a solvent in chromatography and as a protecting group for alcohols in organic synthesis.
Propriétés
Numéro CAS |
18388-41-5 |
|---|---|
Nom du produit |
1-Propanol, 3-(trimethylsilyl)-, acetate |
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
3-trimethylsilylpropyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-8(9)10-6-5-7-11(2,3)4/h5-7H2,1-4H3 |
Clé InChI |
XVHIVCBIAKEVLK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[Si](C)(C)C |
SMILES canonique |
CC(=O)OCCC[Si](C)(C)C |
Autres numéros CAS |
18388-41-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



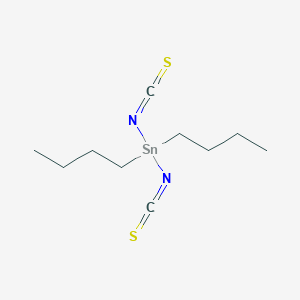
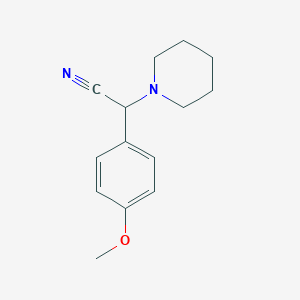
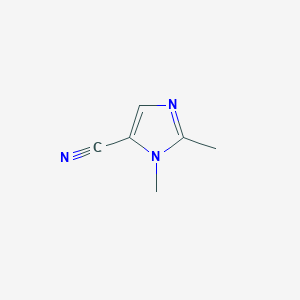
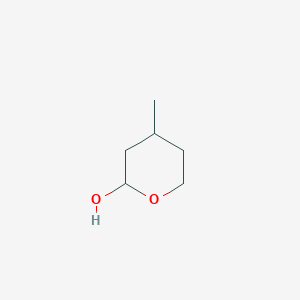
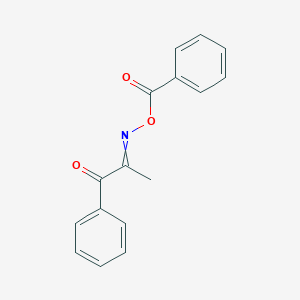
![N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide](/img/structure/B101435.png)
